molecular formula C7H10N2O B064297 2-Methoxy-5-methylpyridin-3-amine CAS No. 179677-17-9

2-Methoxy-5-methylpyridin-3-amine

Cat. No. B064297
M. Wt: 138.17 g/mol
InChI Key: MHUGUFYRWAUTBP-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridin-3-amine is a chemical compound belonging to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom. The specific compound has a methoxy group at the 2-position, a methyl group at the 5-position, and an amine group at the 3-position on the pyridine ring.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including IR, 1H NMR, and X-ray crystallography. These studies reveal detailed information about the crystal system, space group, and molecular dimensions, indicating a monoclinic system with specific geometric parameters (Bai Linsha, 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Methoxy-5-methylpyridin-3-amine derivatives include various organic transformations, such as the efficient synthesis of related compounds through reactions involving methylamine, sodium methoxide, and subsequent bromination steps to achieve desired products with significant overall yields (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Scientific Research Applications

1. Organic Synthesis and Medicinal Chemistry

  • Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is used as a chemically differentiated building block in organic synthesis and medicinal chemistry . It’s particularly useful for the preparation of drug candidates containing hindered amine motifs .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis or medicinal chemistry protocol being used. Unfortunately, the specific technical details or parameters are not provided in the source .
  • Results or Outcomes : The outcomes of using “2-Methoxy-5-methylpyridin-3-amine” in organic synthesis and medicinal chemistry would vary depending on the specific reactions or protocols used. The source does not provide quantitative data or statistical analyses .

2. Synthesis of Novel Pyridine Derivatives

  • Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is used to synthesize these novel pyridine derivatives . The reaction is catalyzed by palladium .
  • Results or Outcomes : The synthesis results in a series of novel pyridine derivatives in moderate to good yield . The compounds were also investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities .

3. Catalytic Protodeboronation

  • Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Methods of Application : The catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters is carried out using a radical approach . This is paired with a Matteson–CH2–homologation .
  • Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

4. Inhibitor of NOS2

  • Summary of the Application : “2-Methoxy-5-methylpyridin-3-amine” is a potent inhibitor of NOS2 (iNOS) in vitro .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular protocol being used. Unfortunately, the specific technical details or parameters are not provided in the source .
  • Results or Outcomes : The outcomes of using “2-Methoxy-5-methylpyridin-3-amine” as an inhibitor of NOS2 would vary depending on the specific reactions or protocols used. The source does not provide quantitative data or statistical analyses .

Future Directions

While the specific future directions for 2-Methoxy-5-methylpyridin-3-amine are not explicitly mentioned in the search results, it is known that pyridinols and pyridinamines are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products . Therefore, the development of robust synthetic routes for these compounds is a promising area of research.

properties

IUPAC Name

2-methoxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGUFYRWAUTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylpyridin-3-amine

CAS RN

179677-17-9
Record name 2-methoxy-5-methylpyridin-3-amine
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